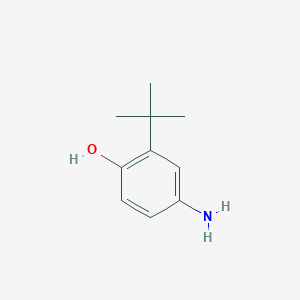

4-Amino-2-(tert-butyl)phenol

描述

4-Amino-2-(tert-butyl)phenol is an organic compound with the molecular formula C10H15NO. It is a derivative of phenol, featuring an amino group at the fourth position and a tert-butyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

作用机制

Target of Action

Similar compounds such as 2,4-ditert butyl phenol have been found to exhibit antifungal, antioxidant, and cancer-fighting properties .

Mode of Action

It is known that similar compounds can suppress oxidation, prevent material degradation and disintegration, neutralize free radicals, and reduce reactive oxygen species production . These actions make it valuable in stabilizing various compounds .

Biochemical Pathways

Related compounds have been found to affect the deamination of biogenic amines in the nervous system, possibly through inhibitory effects on monoamine oxidase or monoamine oxidase-like enzymes .

Result of Action

Similar compounds have been found to exhibit fungicidal activity against botrytis cinerea and cytotoxic activity against mcf-7 cells (a breast carcinoma cell line) .

Action Environment

It is known that similar compounds can exhibit a dual pro-oxidant and antioxidant action under certain conditions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(tert-butyl)phenol typically involves the reduction of 4-nitro-2-(tert-butyl)phenol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the azo-cracking reduction method. This method uses p-tert-butylphenol as a raw material and involves the reduction of the corresponding azo compound to yield the desired product .

化学反应分析

Types of Reactions: 4-Amino-2-(tert-butyl)phenol undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form various amine derivatives.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: Nitroso and nitro derivatives.

Reduction: Various amine derivatives.

Substitution: Alkylated and acylated phenol derivatives.

科学研究应用

4-Amino-2-(tert-butyl)phenol has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme interactions and as a building block for the synthesis of enzyme inhibitors.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

相似化合物的比较

2-Amino-4-tert-butylphenol: Similar structure but with the amino group at the second position.

4-tert-Butylphenol: Lacks the amino group, making it less reactive in certain chemical reactions.

2,4-Di-tert-butylphenol: Contains two tert-butyl groups, which can affect its steric properties and reactivity.

Uniqueness: 4-Amino-2-(tert-butyl)phenol is unique due to the presence of both an amino group and a tert-butyl group on the phenol ring. This combination of functional groups provides a unique set of chemical properties, making it versatile for various applications in organic synthesis and material science.

生物活性

4-Amino-2-(tert-butyl)phenol, a compound characterized by its phenolic structure and the presence of an amino group and a tert-butyl group, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The unique arrangement of functional groups significantly influences its reactivity and biological activity. It is often utilized as a reference standard in pharmaceutical testing due to its relevance in various biological applications.

Target Interactions

Research indicates that this compound interacts with several biological targets, influencing various cellular processes. Similar compounds have shown effects on inflammation pathways, suggesting potential anti-inflammatory properties.

Pharmacokinetics

The molecular weight and structural features of this compound suggest favorable bioavailability characteristics. Its stability is influenced by storage conditions, typically recommended between 2-8°C.

Enzyme Inhibition

Studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a lead compound derived from this scaffold showed an IC50 value of for AChE and for BChE, indicating strong selectivity towards BChE . This inhibition is associated with potential therapeutic effects in neurodegenerative diseases such as Alzheimer's.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated significant radical-scavenging activity in both ABTS and FRAP assays, outperforming standard antioxidants like Trolox in some cases . The inhibition of lipid peroxidation was also notable, with IC50 values indicating effective suppression of oxidative stress in biological systems .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Amino-2,4-di-tert-butylphenol | C14H23NO | More bulky due to additional tert-butyl group; used as an ivacaftor intermediate. |

| 2-Amino-4-tert-butylphenol | C10H15NO | Lacks the amino group at position four; simpler structure. |

| 4-(Aminomethyl)-2-methylphenol | C10H13N | Contains an aminomethyl group instead of an amino group; different reactivity. |

These comparisons highlight the distinct chemical properties and potential applications of this compound in medicinal chemistry.

Case Studies and Research Findings

Recent studies have focused on synthesizing novel conjugates based on the this compound scaffold for enhanced biological activity. For example, hybrids combining this compound with antioxidant moieties have shown improved efficacy against oxidative stress and neuroprotective effects in neuronal cell models .

Moreover, investigations into the structure-activity relationship (SAR) have revealed that modifications to the side chains can significantly influence the inhibitory potency against cholinesterases and antioxidant capacity .

属性

IUPAC Name |

4-amino-2-tert-butylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXDFLGENKUMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。